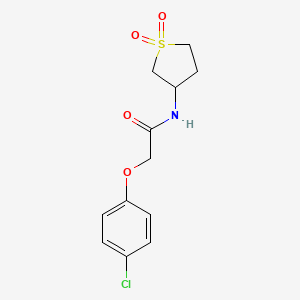

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-9-1-3-11(4-2-9)18-7-12(15)14-10-5-6-19(16,17)8-10/h1-4,10H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBGOAHIOBHBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically

Actividad Biológica

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound notable for its complex molecular structure and potential biological activities. The compound features a chlorophenoxy group, a dioxidotetrahydrothiophene moiety, and an acetamide functional group, which collectively contribute to its reactivity and interactions with biological systems. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Molecular Structure

The molecular formula of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is C19H19ClN2O4S, with a molecular weight of approximately 411.9 g/mol. The unique combination of functional groups in its structure suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN2O4S |

| Molecular Weight | 411.9 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorophenoxy moiety may facilitate binding to specific sites, while the dioxidotetrahydrothiophene group could modulate the compound's reactivity and stability. Although the precise mechanisms remain under investigation, preliminary studies indicate potential inhibitory effects on certain enzymatic activities.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of chlorophenoxy compounds on acetylcholinesterase (AChE) activity. While AChE was not identified as the primary target for these compounds, transformation products exhibited higher inhibitory activity compared to their parent herbicides . This suggests that structural modifications in compounds like 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can enhance biological activity.

Interaction with DNA

Research has shown that chlorophenoxy herbicides can interact with DNA, potentially leading to genotoxic effects. A study using calf thymus DNA demonstrated that certain chlorophenoxy derivatives could stabilize or destabilize DNA structures through non-covalent interactions . This raises concerns about the potential mutagenic properties of compounds containing similar moieties.

Pharmacological Potential

Given its structural characteristics, 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may hold promise in medicinal chemistry. Its ability to modulate enzyme activity and interact with nucleic acids suggests potential applications in drug development, particularly for conditions where enzyme inhibition or DNA interaction is therapeutically beneficial.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, a comparison can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | C19H19BrN2O4S | Contains bromine instead of chlorine |

| 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide | C20H22ClNO5S | Additional methoxy group enhances solubility |

| 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide | C17H18ClNO5S | Furan substituent may alter pharmacokinetic properties |

Aplicaciones Científicas De Investigación

The biological activity of this compound has garnered attention due to its potential therapeutic properties. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, potentially disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could have implications for treating metabolic disorders or infections.

- Receptor Modulation : It may interact with various receptors, acting as an agonist or antagonist, thereby influencing physiological responses.

Applications in Medicinal Chemistry

The unique structural features of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide make it a valuable candidate for drug development. Its potential applications include:

- Pharmacological Research : The compound is being investigated for its ability to modulate biological pathways, making it a candidate for developing new therapeutic agents.

- Synthetic Intermediate : It can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.

- Targeted Drug Delivery : Due to its unique structure, it may be engineered for targeted delivery systems in cancer therapy or other diseases.

Case Studies and Research Findings

Research into the applications of this compound is ongoing. Notable findings include:

- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to membrane disruption and enzyme inhibition .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound could inhibit key metabolic enzymes, suggesting its potential use in managing metabolic disorders .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acetamide Derivatives

Core Structural Variations

Substituents on the Acetamide Nitrogen

- Target Compound : The nitrogen is bonded to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone and cyclic sulfone ring. This enhances hydrogen-bonding capacity and may improve solubility .

- ISRIB-A5: A cyclobutyl ring replaces the sulfone group, yielding 2-(4-chlorophenoxy)-N-[(1s,3s)-3-[2-(4-chlorophenoxy)acetamido]cyclobutyl]acetamide. The rigid cyclobutane may restrict conformational flexibility compared to the sulfone-containing analog .

- N-(4-Hydroxyphenyl)Acetamide: A simpler derivative with a hydroxylphenyl group, lacking the sulfone or chlorophenoxy moieties. This highlights the role of halogenation and sulfonation in modulating bioactivity .

Aromatic Substitutions

- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide : Features a dichlorophenyl group and a thiazole ring. The thiazole may enhance coordination with metal ions or receptors, while dual chlorine atoms increase lipophilicity .

- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide: Incorporates a pyrazole ring with cyano and chlorophenyl groups. The pyrazole’s electron-withdrawing nature contrasts with the phenoxy group in the target compound .

Pharmacological and Functional Properties

Key Observations :

- The sulfone group in the target compound may improve metabolic stability compared to alachlor’s methoxymethyl group, which is prone to oxidative degradation .

- Chlorophenoxy analogs (e.g., ISRIB-A5) show promise in eIF2B modulation, suggesting shared mechanisms but divergent pharmacokinetics due to substituent differences .

Physical and Chemical Properties

- Solubility: The sulfone in the target compound enhances water solubility compared to non-polar analogs like 3-chloro-N-phenyl-phthalimide .

- Thermal Stability: Sulfones generally exhibit higher melting points than non-sulfonated analogs, though specific data are lacking in the evidence .

Q & A

Q. What are the critical steps and considerations in synthesizing 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the acetylation of a tetrahydrothiophene sulfone derivative followed by coupling with 4-chlorophenoxyacetyl chloride. Key considerations include:

- Reagent Selection : Use acetyl chloride or acetic anhydride for acetylation under anhydrous conditions .

- Temperature Control : Maintain temperatures between 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of reactive intermediates) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. Which analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Identify substituent environments (e.g., sulfone protons at δ 3.2–3.8 ppm; chlorophenoxy aromatic protons at δ 6.8–7.3 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the tetrahydrothiophene and acetamide moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 356.0432 (theoretical: 356.0428) .

- IR Spectroscopy : Detect sulfone (1320–1160 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Q. How to design initial bioactivity screening assays for this compound?

Methodological Answer:

- Antimicrobial Screening :

- Use microdilution assays (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) with 0.5–128 µg/mL concentrations .

- Enzyme Inhibition :

- Test against COX-2 or kinases (IC50) using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity :

- MTT assays on HEK-293 cells (48h exposure, 10–100 µM) to establish preliminary safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

-

Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example:

Variable Range Tested Optimal Value Temperature 0–25°C 5°C Solvent (DMF:H2O) 9:1–5:1 7:1 Catalyst (Et3N) 1–3 eq. 2 eq. - Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sulfone intermediates .

Q. How can structural ambiguities (e.g., stereochemistry) be resolved using X-ray crystallography?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in toluene/ethanol (1:1) .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve dihedral angles (e.g., 10.8° between acetamide and chlorophenoxy planes) .

- Hydrogen Bonding Analysis : Identify N–H···O interactions (2.8–3.0 Å) stabilizing crystal packing .

Q. What experimental strategies are recommended for mechanistic studies of biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Chlorophenoxy substituents (e.g., 3-Cl vs. 4-Cl).

- Sulfone oxidation state (e.g., sulfoxide vs. sulfone).

- Compare IC50 values to identify critical pharmacophores .

- Target Engagement :

- Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for proposed targets (e.g., COX-2) .

- Knockdown Models : CRISPR/Cas9-mediated gene silencing in cell lines to validate target specificity .

Q. How to address contradictions between experimental data and computational predictions?

Methodological Answer:

- Validation Workflow :

- Molecular Docking : Compare AutoDock Vina binding poses with experimental IC50 values .

- MD Simulations : Run 100-ns simulations to assess stability of predicted protein-ligand interactions .

- Experimental Cross-Check : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Statistical Analysis : Apply Bland-Altman plots to quantify bias between computational and experimental IC50 values .

Q. What computational approaches are suitable for modeling this compound’s reactivity and interactions?

Methodological Answer:

- Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map energy barriers for sulfone formation .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at sulfone groups) using Schrödinger Phase .

- ADMET Prediction : Apply SwissADME to predict bioavailability (e.g., LogP = 2.1, TPSA = 98 Ų) .

Tables for Reference

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Analog Structure | Key Modification | Bioactivity (IC50) |

|---|---|---|

| 4-Fluorophenoxy variant | F instead of Cl | COX-2 IC50: 1.2 µM |

| Sulfoxide derivative | S=O instead of SO2 | Antimicrobial MIC: 32 µg/mL |

Q. Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Tetrahydrothiophene-CH2 | 3.2–3.8 | m | 4H |

| Chlorophenoxy-ArH | 6.8–7.3 | d (J=8.5 Hz) | 2H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.